![molecular formula C18H17NO6 B4385845 methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate](/img/structure/B4385845.png)
methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate
Overview
Description
Methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes. This leads to the suppression of tumor growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of inflammatory cytokines, and protect neurons from oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations is the high cost of synthesis and limited availability of the compound.
Future Directions
There are several future directions for the research on methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate. One direction is to further investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, research can focus on developing new synthesis methods to improve the yield and reduce the cost of the compound.
Conclusion:
In conclusion, methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate is a chemical compound that has shown promising results in various fields, including medicine, materials science, and analytical chemistry. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. While there are advantages and limitations for its use in lab experiments, there are several future directions for research on this compound.
Scientific Research Applications
Methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, it has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In the field of materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In the field of analytical chemistry, it has been used as a standard reference material for the calibration of analytical instruments.
properties
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-22-18(21)12-2-5-14(6-3-12)25-11-17(20)19-13-4-7-15-16(10-13)24-9-8-23-15/h2-7,10H,8-9,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYSSZPWFLEETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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